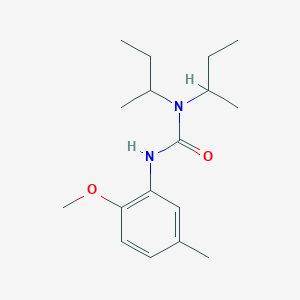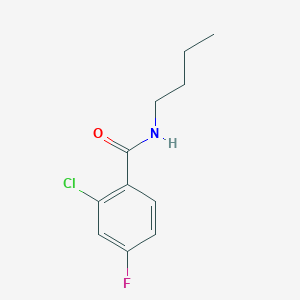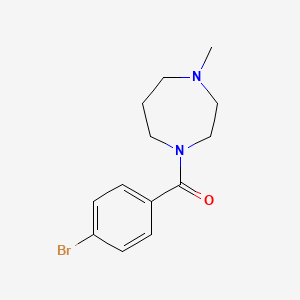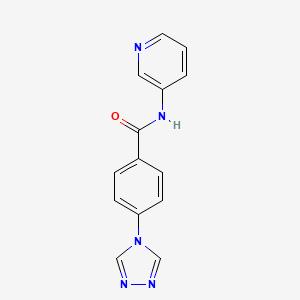![molecular formula C16H18N2O4S B5344245 N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B5344245.png)
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide is an organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C15H17N2O4S, and it is often studied for its reactivity and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-methoxy-5-(methylsulfamoyl)phenylboronic acid. This intermediate is then subjected to a coupling reaction with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of specific hydrolases.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory agent and its potential in cancer treatment.
Wirkmechanismus
The mechanism of action of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fumarate hydratase, an enzyme involved in the citric acid cycle. This inhibition occurs through binding to an allosteric site, leading to conformational changes that reduce the enzyme’s activity . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-5-(N-methylsulfamoyl)phenylboronic acid: Shares a similar sulfonamide group but differs in its boronic acid functionality.
Methyl 5-(aminosulfonyl)-2-methoxybenzoate: Similar in structure but contains a methoxycarbonyl group instead of a benzamide group.
Uniqueness
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-6-12(7-5-11)16(19)18-14-10-13(23(20,21)17-2)8-9-15(14)22-3/h4-10,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPWJDBXPZFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)
![2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5344186.png)



![2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B5344237.png)
![N-[(Z)-3-(2-hydroxyethylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5344242.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine](/img/structure/B5344277.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
